Cas no 915924-45-7 ({1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate)
{1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate Chemical and Physical Properties
Names and Identifiers
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- 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- 1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine
- AKOS004121195
- 915924-45-7
- SCHEMBL4328456
- 1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine
- AKOS022184544
- DB-225590
- {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate
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- MDL: MFCD08059869
- Inchi: 1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,10H2,1H3
- InChI Key: QGJJFECXVDIPCW-UHFFFAOYSA-N
- SMILES: O1C(C(C)N)=NC(C2C=CN=CC=2)=N1
Computed Properties
- Exact Mass: 190.08546096g/mol
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 77.8Ų
{1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184720-10g |
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-45-7 | 95% | 10g |
$517.88 | 2023-08-31 | |
| Chemenu | CM281661-10g |
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-45-7 | 95% | 10g |
$453 | 2021-08-18 | |
| TRC | P994805-250mg |
{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Trifluoroacetate |
915924-45-7 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P994805-500mg |
{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Trifluoroacetate |
915924-45-7 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P994805-2.5g |
{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Trifluoroacetate |
915924-45-7 | 2.5g |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748909-5g |
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |
915924-45-7 | 98% | 5g |
¥2969.00 | 2024-04-25 | |
| Chemenu | CM281661-5g |
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-45-7 | 95% | 5g |
$321 | 2024-07-20 | |
| Crysdot LLC | CD11017358-10g |
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-45-7 | 95+% | 10g |
$484 | 2024-07-19 |
{1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate
Introduction to {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate (CAS No. 915924-45-7)
{1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate} is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 915924-45-7, belongs to a class of molecules known for their versatile applications in medicinal chemistry. The unique structural features of this compound make it a promising candidate for further exploration in drug discovery and therapeutic intervention.
The molecular structure of {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate incorporates several key functional groups that contribute to its potential biological activity. The presence of a pyridine ring and an oxadiazole moiety is particularly noteworthy, as these structural elements are frequently observed in bioactive molecules. The pyridine ring is known for its ability to interact with various biological targets, while the oxadiazole ring provides additional binding sites and enhances the molecule's stability.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate has been studied for its potential role in modulating these pathways. Preliminary research suggests that this compound may exhibit inhibitory effects on certain kinases and other enzymes relevant to cancer and inflammatory diseases. The trifluoroacetate salt form enhances the solubility and bioavailability of the compound, making it more suitable for in vitro and in vivo studies.
The synthesis of {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the oxadiazole ring through cycloaddition reactions and subsequent functionalization with the pyridine ethylamine side chain. The final step involves the conversion to the trifluoroacetate salt, which is achieved through reaction with trifluoroacetic acid. This synthetic route highlights the compound's complexity and the expertise required to produce it in high purity.
One of the most compelling aspects of {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate is its potential therapeutic applications. Current research is focused on evaluating its efficacy in preclinical models of various diseases. Studies have shown that this compound may have anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its interaction with kinase enzymes suggests that it could be effective in treating cancers that are driven by abnormal kinase activity.
The pharmacokinetic properties of {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability for clinical use. Preliminary data indicate that the trifluoroacetate salt form improves oral bioavailability, which is a significant advantage for drug development. Further studies are needed to optimize dosing regimens and minimize potential side effects.
Advances in computational chemistry have also played a vital role in the study of {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These simulations have helped identify key binding pockets and optimize the molecular structure for improved efficacy. The integration of experimental data with computational methods provides a more comprehensive understanding of the compound's mechanism of action.
The future direction of research on {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate includes exploring its potential as a lead compound for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock the full therapeutic potential of this promising compound.
In conclusion, {1-3-(4-Pyridinyl)-1,2,4-oxadiazol-5-ylethyl}amine Trifluoroacetate (CAS No. 915924-45-7) represents a significant advancement in pharmaceutical research. Its unique chemical structure and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its properties and applications, this compound holds promise for addressing various health challenges in the coming years.
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